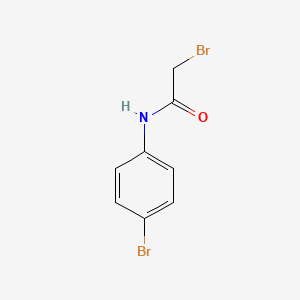

![molecular formula C11H12ClNO3 B1267578 Ethyl 2-[(chloroacetyl)amino]benzoate CAS No. 6307-66-0](/img/structure/B1267578.png)

Ethyl 2-[(chloroacetyl)amino]benzoate

Descripción general

Descripción

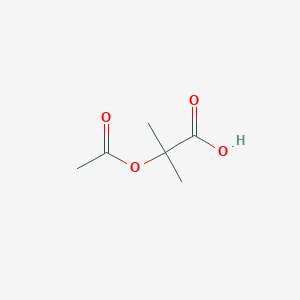

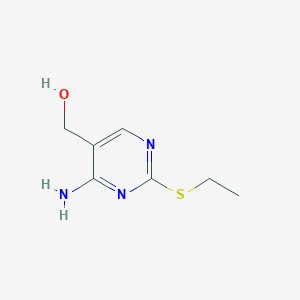

Ethyl 2-[(chloroacetyl)amino]benzoate, also known by its CAS Number 6307-66-0, is a chemical compound with the linear formula C11 H12 Cl N O3 . It is a solid substance at room temperature .

Synthesis Analysis

Ethyl 4-(2-chloroacetamido)benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .Molecular Structure Analysis

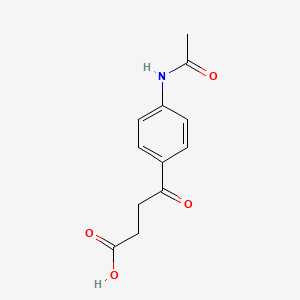

The molecular structure of Ethyl 2-[(chloroacetyl)amino]benzoate is represented by the linear formula C11 H12 Cl N O3 . The InChI code for this compound is 1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

Ethyl 2-[(chloroacetyl)amino]benzoate is a solid at room temperature . It has a molecular weight of 241.67 .Aplicaciones Científicas De Investigación

Application in Anesthetics

- Summary of the Application: Ethyl 2-[(chloroacetyl)amino]benzoate is a type of local anesthetic. Local anesthetics are mainly used in stomatology, ophthalmology, gynecology, and surgery to temporarily relieve pain . They act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

- Methods of Application or Experimental Procedures: Local anesthetics affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . The application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia .

- Results or Outcomes: Local anesthetics decrease the excitability of nerve membranes, but have no effect on their resting potential . They are used for convenience in local surgical operations and treatments .

Application in Lithographic Inks

- Summary of the Application: Ethyl 2-[(chloroacetyl)amino]benzoate could potentially be used in the field of lithography, specifically in the formulation of lithographic inks . Lithographic inks are used in the printing process, where an image is applied to a printing substrate such as paper or fabric via a plate.

- Methods of Application or Experimental Procedures: The compound could be used as an additive in the ink formulation. The exact method of application would depend on the specific requirements of the ink and the printing process .

- Results or Outcomes: The addition of Ethyl 2-[(chloroacetyl)amino]benzoate could potentially improve the properties of the ink, such as its hydrophobicity . This could result in better print quality and durability.

Application in Photopolymerization

- Summary of the Application: Ethyl 2-[(chloroacetyl)amino]benzoate could potentially be used in the field of photopolymerization . Photopolymerization is a technique used in various fields such as coatings, adhesives, and high-tech applications like 3D printing and microelectronics .

- Methods of Application or Experimental Procedures: The compound could be used as a photoinitiator or a co-initiator in the photopolymerization process . Photoinitiators absorb light and produce reactive species that initiate polymerization .

- Results or Outcomes: The addition of Ethyl 2-[(chloroacetyl)amino]benzoate could potentially improve the efficiency of the photopolymerization process . This could result in better material properties and performance.

Safety And Hazards

The safety data sheet for Ethyl 2-[(chloroacetyl)amino]benzoate indicates that it is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a cool, well-ventilated place .

Propiedades

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWPJKSHKMRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284889 | |

| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(chloroacetyl)amino]benzoate | |

CAS RN |

6307-66-0 | |

| Record name | NSC44267 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39586 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

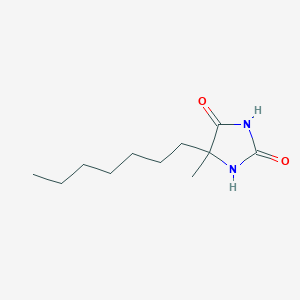

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)